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Compound Name:
dibenzenesulfonate

Cat. No.: B177461

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of 1,2-ethanediol,
dibenzenesulfonate (CAS No. 116-50-7). Despite a thorough search of publicly available
scientific databases, experimental spectroscopic data (*H NMR, 13C NMR, IR, and MS) for this
specific compound is not readily available. This document, therefore, provides a theoretical
framework for its spectroscopic properties based on its chemical structure. It includes predicted
data and a general workflow for spectroscopic analysis, which can guide researchers in the
characterization of this and similar molecules.

Introduction

1,2-Ethanediol, dibenzenesulfonate is a diester of ethylene glycol and benzenesulfonic acid.
Its molecular formula is C14H1406S2 and it has a molecular weight of 342.39 g/mol .[1] The
structural formula is shown in Figure 1. Spectroscopic analysis is crucial for the verification of
the structure and purity of chemical compounds. This guide outlines the expected
spectroscopic data for 1,2-ethanediol, dibenzenesulfonate.
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Figure 1. Chemical structure of 1,2-Ethanediol, dibenzenesulfonate.

Predicted Spectroscopic Data

While experimental data is not available, the spectroscopic characteristics of 1,2-ethanediol,
dibenzenesulfonate can be predicted based on its functional groups and molecular structure.

Predicted *H NMR Data

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic
regions. The molecule has a plane of symmetry, which simplifies the spectrum.

Predicted Chemical

_ Multiplicity Integration Assignment
Shift (8, ppm)
Aromatic protons
7.8-8.0 Doublet 4H
ortho to the SOz group
Aromatic protons
75-7.7 Multiplet 6H meta and para to the
SOz group
_ Methylene protons (-
44-4.6 Singlet 4H

CHz2-)

These are estimated values and may vary depending on the solvent and instrument used.
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Predicted *C NMR Data

The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.

Due to symmetry, only four signals are expected for the aromatic carbons and one for the

aliphatic carbons.

Predicted Chemical Shift (8, ppm)

Assignment

Aromatic carbon attached to the sulfur atom

135 - 140
(ipso-carbon)
133-135 Aromatic para-carbon
128 - 130 Aromatic ortho- and meta-carbons
65-70 Methylene carbons (-CH2-)

These are estimated values and may vary depending on the solvent and instrument used.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by absorptions from the sulfonate and aromatic groups.

Predicted Wavenumber

Intensity Assignment

(cm~1)
3100 - 3000 Medium C-H stretching (aromatic)
3000 - 2850 Medium C-H stretching (aliphatic)
1600 - 1450 Medium-Strong C=C stretching (aromatic ring)

Asymmetric S=0 stretching
1350 - 1300 Strong

(sulfonate)

Symmetric S=0 stretching
1180 - 1150 Strong

(sulfonate)
1050 - 1000 Strong S-0 stretching (sulfonate)
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Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z = 342 would
be expected. Key fragmentation patterns would likely involve the cleavage of the C-O and S-O

bonds.
Predicted m/z Possible Fragment
342 [M]*
201 [M - CeHsSO2]*
141 [CeHsSO2]*
77 [CeHs]*

Experimental Protocols

As no specific experimental data was found, a general protocol for acquiring spectroscopic
data for a solid organic compound is provided below.

3.1. NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e 'H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64
scans.

e 13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural
abundance of 13C, more scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary.

3.2. IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR
crystal.
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e Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. Perform a
background scan prior to the sample scan.

3.3. Mass Spectrometry

o Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after
separation by gas chromatography (if the compound is sufficiently volatile and thermally
stable).

« lonization: Use electron ionization (El) at 70 eV as a standard method.

e Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-
500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a chemical compound.
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Caption: General workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for 1,2-ethanediol, dibenzenesulfonate is not readily
found in the public domain, a comprehensive theoretical analysis allows for the prediction of its
key spectroscopic features. This guide provides researchers with a foundational understanding
of the expected *H NMR, 3C NMR, IR, and MS data, along with generalized experimental
protocols and a standard workflow for spectroscopic analysis. These predicted data points can
serve as a valuable reference for the characterization of this compound should it be
synthesized or isolated in future research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ethanediol-dibenzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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